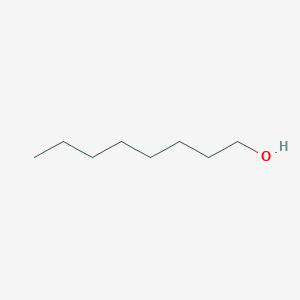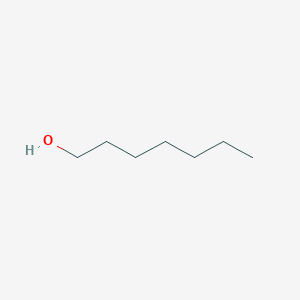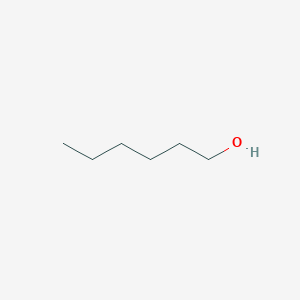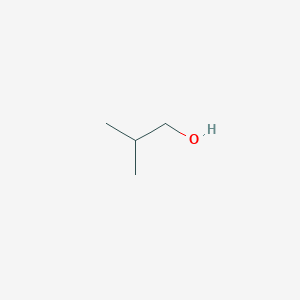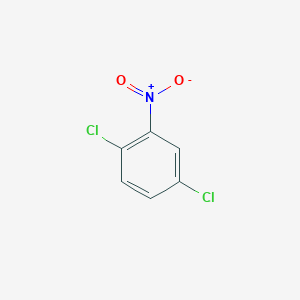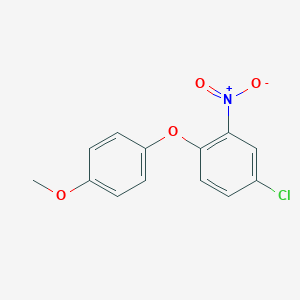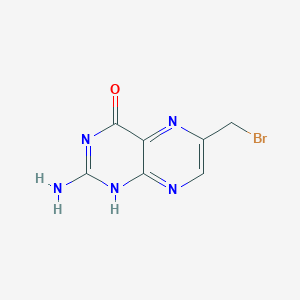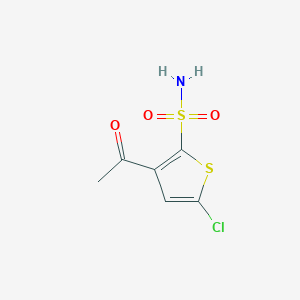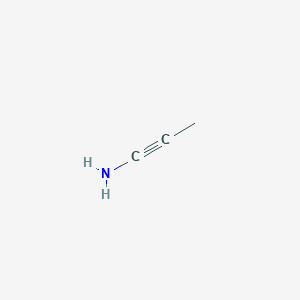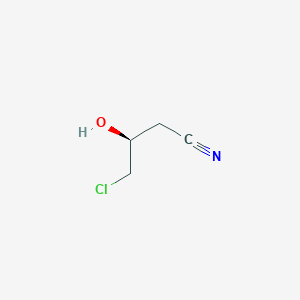
(S)-4-Chloro-3-hydroxybutyronitrile
Vue d'ensemble
Description
(S)-4-Chloro-3-hydroxybutyronitrile is a significant chiral molecule used as a building block in the synthesis of various pharmacologically important compounds. Its synthesis and properties have been explored in various studies to understand and utilize its chemical behavior efficiently.
Synthesis Analysis
The synthesis of (S)-4-Chloro-3-hydroxybutyronitrile can be achieved through microbial resolution, where the resting cells of specific microorganisms such as Pseudomonas sp. preferentially convert its R-isomer to the corresponding 1,2-diol, leaving the S-isomer in high enantiomeric excess. Additionally, the compound has been synthesized from (S)-(-)-epichlorohydrin via novel protocols involving ring-opening, protection, and deprotection steps to achieve a total yield of 57% (Suzuki, Idogaki, & Kasai, 1996; Jiang Cheng-jun, 2009).
Molecular Structure Analysis
Studies involving X-ray and spectroscopic analysis have been conducted to elucidate the molecular structure of related compounds. These analyses reveal insights into the compound's crystal structure and intermolecular interactions, such as hydrogen bonding and aromatic π⋯π stacking interactions, which are crucial for understanding its chemical reactivity and properties (Marijana Jukić et al., 2010).
Chemical Reactions and Properties
(S)-4-Chloro-3-hydroxybutyronitrile undergoes various chemical reactions, including enzymatic transformations and microbial resolutions, to produce chiral intermediates for pharmaceutical applications. For instance, its conversion to (S)-4-chloro-3-hydroxybutyric acid by specific Rhodococcus strains showcases its versatility in synthetic chemistry (H. Park, K. Uhm, & Hyung-Kwoun Kim, 2008).
Applications De Recherche Scientifique
Intermediate Synthesis : It serves as a promising intermediate in the synthesis of various compounds. For instance, Ethyl (R)-(-)-4-cyano-3-hydroxybutyrate can be synthesized from (S)-(-)-epichlorohydrin with a significant yield, providing a route for the synthesis of cyclopropanedioic acid (Jiang Cheng-jun, 2009). Moreover, it's used in the successful synthesis of chiral (S)-3-hydroxytetrahydrofuran with high yield and purity, indicating its role in producing optically pure compounds (Ding Xiu-li, 2008).
Pharmaceutical Application : It has potential as a biocatalyst for producing ethyl (S)-4-chloro-3-hydroxybutyrate, an intermediate in synthesizing Atorvastatin, a cholesterol-lowering drug (H. Park et al., 2008).
Biocatalysis and Biosynthesis : It's involved in biocatalysis and biosynthesis processes. For instance, microorganisms can biocatalyze its conversion to (S)-CHBE, a key intermediate in cholesterol-lowering statin drugs, through gene cloning of carbonyl reductases (Z. Bao-quan, 2013). Additionally, a one-step biocatalytic process has been developed for its preparation from prochiral 1,3-DCP, resulting in a high yield and enantiomeric excess in a short duration (N.W. Wan et al., 2015).
Palladium(II)-Promoted Cyclization : The compound is used in Palladium(II)-promoted cyclization of 4-hydroxybutyronitrile to 2-iminotetrahydrofuran, leading to complexes with distinct stereochemistry, indicating its role in complex chemical reactions (R. Bertani et al., 1996).
Enzymatic and Microbial Processes : Various enzymatic and microbial processes involve (S)-4-Chloro-3-hydroxybutyronitrile. For instance, microbial resolution using Pseudomonas sp. OS-K-29 effectively produces (S)-4-chloro-3-hydroxybutyronitrile from its R-enantiomer (Toshio Suzuki et al., 1996). Additionally, Rhodococcus erythropolis N′4 nitrile hydratase can convert it into an amide, which can be used to synthesize Atorvastatin (Y. Choi et al., 2008).
Propriétés
IUPAC Name |
(3S)-4-chloro-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClNO/c5-3-4(7)1-2-6/h4,7H,1,3H2/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBPNZDUNCZWFL-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427251 | |
| Record name | (S)-4-Chloro-3-hydroxybutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-Chloro-3-hydroxybutyronitrile | |
CAS RN |
127913-44-4 | |
| Record name | (S)-4-Chloro-3-hydroxybutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(-)-4-Chloro-3-hydroxybutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



